Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS number 76162-56-6
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS number 76162-56-6
An In-Depth Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 76162-56-6): A Key Intermediate in Modern Drug Discovery
Introduction
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, identified by CAS number 76162-56-6, is a five-membered heterocyclic compound that has emerged as a building block of significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] While modest in structure, this molecule represents a crucial starting point for the synthesis of more complex, biologically active compounds. Its primary importance lies in its role as a key intermediate in the production of advanced pharmaceutical agents, most notably Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist.[3][4][5]
Beyond its specific applications, the 1,2,4-thiadiazole core is recognized as a "privileged pharmacophore".[6][7] This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thus appearing frequently in successful drugs. The 1,2,4-thiadiazole moiety, in particular, is known for its unique electronic properties and its ability to act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine in enzyme active sites.[6][8] This guide provides a comprehensive technical overview of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, from its fundamental properties and synthesis to its strategic application in drug development, tailored for researchers and scientists in the field.
Part 1: Physicochemical Properties and Analytical Characterization
A precise understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. These properties dictate its solubility, stability, reactivity, and the analytical methods best suited for its characterization.
Key Physicochemical Data
The essential properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 76162-56-6 | [1][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.21 g/mol | [1][3] |
| IUPAC Name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | [1] |
| InChI Key | ZYVYMUYJEAVYOC-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically >95% - 98% | [2] |
| Storage | Room Temperature |
Standard Analytical Workflow
Ensuring the identity and purity of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is critical before its use in sensitive downstream applications. A typical quality control (QC) workflow involves a combination of spectroscopic and chromatographic techniques.
Expert Insight: The choice of a multi-pronged analytical approach is a self-validating system. While a technique like ¹H NMR can confirm the molecular structure, it is less sensitive to non-proton-containing impurities. Conversely, HPLC-UV can quantify purity with high precision but provides limited structural information. Using them in tandem provides a comprehensive and trustworthy assessment of the material's quality.
Protocol 1: Standard QC for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
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Visual Inspection: Physically inspect the material for uniform color and consistency.
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¹H NMR Spectroscopy:
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Objective: Confirm the structural identity.
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Sample Prep: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
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Expected Signals:
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
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A singlet corresponding to the methyl protons (-CH₃) attached to the thiadiazole ring.
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-
Validation: The integration of these peaks should correspond to a 3:2:3 proton ratio.
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-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Technique: Electrospray Ionization (ESI) is typically suitable.
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Expected Ion: A peak corresponding to [M+H]⁺ at m/z ≈ 173.04.
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Validation: The observed mass should be within ±5 ppm of the theoretical mass (172.03 Da) for high-resolution MS.[1]
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-
High-Performance Liquid Chromatography (HPLC):
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Objective: Determine purity.
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
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Detection: UV detector set to a wavelength where the thiadiazole ring absorbs (e.g., 254 nm).
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Validation: Purity is calculated based on the area percentage of the main peak. A purity level of ≥98% is common for high-quality intermediates.[2]
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Part 2: Synthesis Methodology
The synthesis of 1,2,4-thiadiazoles can be challenging, particularly on an industrial scale, due to the use of hazardous reagents and the potential for ring-opening of the heterocyclic core.[5] Modern synthetic chemistry has focused on developing safer and more robust methods. A notable approach involves the cyclization of an N-acylated intermediate with a cyanate source.[9][10]
Causality in Synthesis Design: The described pathway is advantageous because it avoids harsh reagents like chlorocarbonylsulfenyl chloride, which pose significant safety and sourcing issues for large-scale production.[5] The use of stable, commercially available starting materials and the formation of a stable oxathiazolone intermediate make the process more reliable and scalable.
Synthetic Workflow Diagram
Caption: A streamlined synthesis route to the target compound.[9][10]
Protocol 2: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate [9][10]
This protocol is adapted from literature procedures for conceptual understanding and should be performed by qualified personnel with appropriate safety measures.
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Step 1: Formation of the 1,3,4-Oxathiazol-2-one Intermediate.
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An appropriate N-acyl amide precursor is dissolved in an inert solvent such as toluene.
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(Chlorothio)formyl chloride is added, and the mixture is heated to approximately 100°C.
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The reaction is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Upon completion, the solvent is removed under reduced pressure to yield the crude 1,3,4-oxathiazol-2-one intermediate. This intermediate is often used in the next step without extensive purification.
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-
Step 2: Cyclization to form the 1,2,4-Thiadiazole Ring.
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The crude oxathiazolone intermediate is dissolved in a high-boiling point solvent like n-dodecane.
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Ethyl cyanoformate (ECF) is added to the solution.
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The reaction mixture is heated, leading to a cycloaddition-elimination cascade that forms the desired 1,2,4-thiadiazole ring.
-
The reaction progress is again monitored chromatographically.
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-
Step 3: Work-up and Purification.
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After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product and separate it from the high-boiling solvent.
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The crude solid is collected by filtration.
-
Purification is achieved via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate as a solid. The final product's identity and purity are confirmed using the analytical methods described in Part 1.
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Part 3: Role in Medicinal Chemistry and Drug Development
The value of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is fully realized in its application as a versatile scaffold and intermediate in the synthesis of bioactive molecules.
The 1,2,4-Thiadiazole Pharmacophore: A Cysteine-Targeting Warhead
The 1,2,4-thiadiazole ring is not merely an inert scaffold; it possesses inherent reactivity that medicinal chemists have exploited. The nitrogen-sulfur (N-S) bond within the ring is susceptible to nucleophilic attack by the thiol group of cysteine residues, which are often found in the active sites of enzymes.[8] This reaction results in the formation of a covalent disulfide bond, leading to the irreversible inactivation of the target enzyme.[6][8]
Mechanism Insight: This covalent targeting strategy is a powerful tool in drug design. It can lead to compounds with high potency and prolonged duration of action. The 1,2,4-thiadiazole serves as an effective electrophilic "warhead" for this purpose, and has been employed in the design of inhibitors for targets such as cathepsin B and H+/K+ ATPase.[8]
Caption: Covalent inhibition mechanism of the 1,2,4-thiadiazole ring.
Case Study: A Key Intermediate for Fezolinetant
The most prominent industrial application of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is as a key intermediate in the synthesis of Fezolinetant.[5] Fezolinetant is a non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause. It functions by antagonizing the neurokinin-3 (NK3) receptor.
In the synthesis of Fezolinetant, the ethyl ester group is typically converted into a more reactive functional group, such as a carbohydrazide. This is achieved through reaction with hydrazine hydrate.[5][11] This carbohydrazide derivative then serves as the handle to connect the thiadiazole core to other parts of the final drug molecule.
Caption: Role as a key intermediate in the Fezolinetant synthesis pathway.[5][11]
The 1,2,4-thiadiazole scaffold has been investigated for a wide array of other biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, highlighting its versatility and importance in drug discovery pipelines.[12][13][14]
Conclusion
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS 76162-56-6) is far more than a simple chemical reagent. It is a highly valuable building block, underpinned by robust synthetic methodologies and versatile chemical reactivity. Its role as a key intermediate in the manufacture of Fezolinetant demonstrates its industrial relevance, while the broader medicinal chemistry of the 1,2,4-thiadiazole core showcases its potential for the development of novel therapeutics, particularly as covalent enzyme inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in creating the next generation of medicines.
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